1-(Cyclopentyloxy)-2-nitrobenzene

Overview

Description

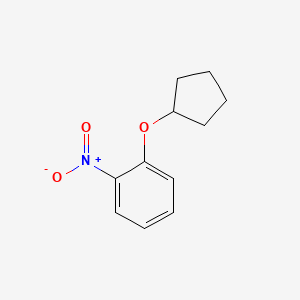

1-(Cyclopentyloxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the second position and a cyclopentyloxy group at the first position

Preparation Methods

The synthesis of 1-(Cyclopentyloxy)-2-nitrobenzene typically involves the nitration of 1-(Cyclopentyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial production methods may involve continuous flow nitration processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-2-nitrobenzene undergoes various chemical reactions, including:

-

Reduction

Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst

Conditions: Room temperature, atmospheric pressure

Products: 1-(Cyclopentyloxy)-2-aminobenzene

-

Substitution

Reagents: Halogenating agents (e.g., bromine, chlorine)

Conditions: Room temperature, solvent (e.g., dichloromethane)

Products: Halogenated derivatives of this compound

-

Oxidation

Reagents: Potassium permanganate, Sodium dichromate

Conditions: Acidic or basic medium, elevated temperature

Products: Oxidized derivatives, including carboxylic acids

Scientific Research Applications

1-(Cyclopentyloxy)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins, nucleic acids, and other biomolecules, leading to potential therapeutic or toxic effects.

Comparison with Similar Compounds

1-(Cyclopentyloxy)-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

1-(Methoxy)-2-nitrobenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group. It exhibits different reactivity and applications.

1-(Ethoxy)-2-nitrobenzene: Contains an ethoxy group, leading to variations in physical and chemical properties.

1-(Cyclohexyloxy)-2-nitrobenzene: Features a cyclohexyloxy group, which affects its steric and electronic properties.

Biological Activity

Overview

1-(Cyclopentyloxy)-2-nitrobenzene is an organic compound characterized by a nitro group at the second position of a benzene ring, with a cyclopentyloxy group at the first position. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections detail its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the nitration of 1-(Cyclopentyloxy)benzene using a mixture of concentrated nitric and sulfuric acids. The reaction conditions are critical for achieving optimal yields and purity.

Nitration Reaction:

- Reagents: Concentrated nitric acid, sulfuric acid

- Conditions: Controlled temperature

- Products: this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 0.5 |

| Escherichia coli | 18 | 0.8 |

| Pseudomonas aeruginosa | 22 | 0.6 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial therapies .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Mechanism of Action:

- The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to modulation of inflammatory pathways.

- In animal models, treatment with this compound resulted in reduced swelling and inflammation markers in tissues .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy:

- A study evaluated its effectiveness against multi-drug resistant strains of bacteria. Results showed that it significantly reduced bacterial counts in infected tissue samples.

- Case Study on Inflammation:

Comparative Analysis

When comparing this compound with other nitrobenzene derivatives, notable differences in biological activity emerge:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 1-(Methoxy)-2-nitrobenzene | Moderate | Low |

| 1-(Ethoxy)-2-nitrobenzene | Low | Moderate |

| This compound | High | Significant |

This comparative data highlights the unique profile of this compound as a promising candidate for further research in pharmacology .

Properties

IUPAC Name |

1-cyclopentyloxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXCQLIFNOHBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.